N-((6-Methylpyridin-2-YL)methyl)formamide
Description
Contextualization within Amide Chemistry and Pyridine (B92270) Derivatives
The chemical architecture of N-((6-Methylpyridin-2-YL)methyl)formamide positions it within the broad and vital families of amides and pyridine derivatives.
Amide Chemistry: Amides are characterized by a carbonyl group bonded to a nitrogen atom. This functional group is fundamental to biochemistry, forming the peptide bonds that link amino acids into proteins. In organic synthesis, formamides are a particular class of amides that serve as important intermediates and reagents. They are used in Vilsmeier-Haack reactions for formylation, as precursors to isocyanides, and in the synthesis of various fungicides and pharmaceuticals. mdpi.com The planarity of the amide bond and its ability to act as both a hydrogen bond donor and acceptor are critical to its function in both biological systems and synthetic chemistry.
Pyridine Derivatives: Pyridine is a six-membered heterocyclic aromatic compound structurally related to benzene, but with one carbon-hydrogen group replaced by a nitrogen atom. globalresearchonline.netwikipedia.org This substitution makes the ring electron-deficient and imparts a basic character due to the lone pair of electrons on the nitrogen atom. wikipedia.orgnih.gov These characteristics govern its chemical reactivity and its widespread use. nih.gov Pyridine and its derivatives are pervasive substructures in pharmaceuticals, agrochemicals, and natural products, including vitamins. globalresearchonline.netresearchgate.netijnrd.org They exhibit a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. globalresearchonline.netnih.govresearchgate.net Furthermore, the nitrogen atom's Lewis basicity allows pyridine derivatives to act as excellent ligands for transition metals, making them crucial in the field of coordination chemistry and catalysis for reactions like polymerization, hydrogenation, and cross-coupling. alfachemic.comacs.orgnih.gov The presence of a methyl group on the pyridine ring, as in this compound, can influence the molecule's steric and electronic properties, potentially modifying its reactivity and binding capabilities. rsc.org
Rationale for Academic Investigation of this compound
While specific research on this compound is limited, the rationale for its investigation can be inferred from the well-established importance of its constituent parts. The academic pursuit of this and similar molecules is driven by several key factors:
Ligand Development for Catalysis: The pyridine nitrogen and the amide oxygen/nitrogen atoms provide multiple potential coordination sites for metal ions. This makes the compound a candidate for a bidentate or even a monodentate ligand in catalysis. The methyl group at the 6-position of the pyridine ring introduces steric hindrance that could influence the coordination geometry and, consequently, the selectivity and activity of a metal catalyst. nih.govmdpi.com Research into such ligands is vital for developing new catalysts for organic synthesis. alfachemic.com
Pharmacophore for Drug Discovery: The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.netnih.gov Its derivatives are known to possess a wide spectrum of biological activities. researchgate.netmdpi.combohrium.com The combination with an amide linkage, another key feature in many bioactive molecules, makes this compound an attractive template for designing new therapeutic agents. Researchers often synthesize libraries of such compounds to screen for potential biological activity. researchgate.net
Intermediate in Organic Synthesis: The formamide (B127407) group can be a precursor to other functional groups. For example, it can be dehydrated to form an isocyanide, a highly reactive and useful intermediate in multicomponent reactions. Therefore, this compound could serve as a stable precursor to (6-methylpyridin-2-yl)methyl isocyanide, expanding its synthetic utility. mdpi.com
The exploration of this compound is thus a logical extension of ongoing research in heterocyclic chemistry, catalysis, and drug design, aiming to understand how the interplay between the pyridine and formamide moieties dictates its chemical and physical properties.
Scope and Research Objectives Pertaining to this compound
A comprehensive investigation of this compound would encompass several well-defined research objectives. The scope of such a study would be to synthesize, characterize, and explore the potential applications of the compound.
Key Research Objectives:
Synthesis and Optimization: To develop and optimize a reliable synthetic route for this compound, likely involving the formylation of its precursor, (6-methylpyridin-2-yl)methanamine (B1295581). mdpi.comsigmaaldrich.com This would involve exploring different formylating agents and reaction conditions to achieve high yield and purity.
Structural and Physicochemical Characterization: To thoroughly characterize the compound using modern analytical techniques. This includes:
Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the proton and carbon framework.
Infrared (IR) spectroscopy to identify characteristic functional group vibrations.
Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern. epa.gov
Single-crystal X-ray diffraction, if suitable crystals can be obtained, to determine its precise three-dimensional structure and intermolecular interactions in the solid state, similar to studies on related compounds like N-(6-Methyl-2-pyrid-yl)formamide. nih.gov
Exploration of Coordination Chemistry: To investigate its behavior as a ligand by reacting it with various transition metal salts. The objectives would be to synthesize novel metal complexes and study their structural, electronic, and magnetic properties.
Evaluation of Catalytic Potential: To screen any synthesized metal complexes for catalytic activity in benchmark organic reactions where pyridine-based ligands are known to be effective, such as Suzuki-Miyaura or Heck cross-coupling reactions. acs.orgnih.gov
Biological Activity Screening: To perform preliminary in vitro screening of the compound for various biological activities, such as antimicrobial, antifungal, or antiproliferative effects, based on the known pharmacological profiles of pyridine derivatives. nih.govmdpi.com
The following interactive table summarizes the basic chemical properties of this compound.
The following table lists the compound names mentioned in this article.
Structural and Spectroscopic Data for this compound Not Available in Publicly Accessible Literature
A thorough review of scientific databases and publicly accessible literature reveals a significant lack of detailed experimental data for the chemical compound this compound. Despite the compound being listed in chemical catalogs with the CAS Number 54384-88-2 and a molecular formula of C₈H₁₀N₂O, in-depth research articles detailing its structural and spectroscopic properties are not available.
Consequently, it is not possible to provide the specific, data-rich content requested for the structural elucidation and characterization of this compound. The required experimental findings for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) and Raman spectroscopy have not been published in the scientific literature found.
Information on related but structurally distinct molecules exists. For instance, studies on the isomeric compound N-(6-Methyl-2-pyridyl)formamide have detailed its crystal structure, revealing a nearly planar molecule that forms centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds. However, this information cannot be attributed to this compound due to the difference in the molecular structure—specifically, the presence of a methylene (B1212753) (-CH₂) linker between the pyridine ring and the formamide group in the requested compound.
Without primary research data, any discussion on the solid-state conformation, supramolecular assembly, hydrogen bonding networks, or spectroscopic signatures of this compound would be purely speculative and scientifically unfounded. Therefore, the detailed article as outlined in the prompt cannot be generated.
Structure
3D Structure
Properties
IUPAC Name |
N-[(6-methylpyridin-2-yl)methyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7-3-2-4-8(10-7)5-9-6-11/h2-4,6H,5H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZVOWLLWLXGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480643 | |
| Record name | N-((6-METHYLPYRIDIN-2-YL)METHYL)FORMAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54384-88-2 | |
| Record name | N-((6-METHYLPYRIDIN-2-YL)METHYL)FORMAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Characterization of N 6 Methylpyridin 2 Yl Methyl Formamide
Spectroscopic Characterization of N-((6-Methylpyridin-2-YL)methyl)formamide
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation is primarily dictated by the presence of two key chromophores: the 6-methylpyridine ring and the formamide (B127407) functional group. The interaction of these groups with ultraviolet and visible light induces the promotion of electrons from lower energy molecular orbitals to higher energy ones.
The pyridine (B92270) ring, an aromatic heterocycle, contains a conjugated system of π-electrons. This system is responsible for strong absorption in the UV region due to π→π* transitions. In pyridine derivatives, these transitions typically result in intense absorption bands. The presence of a methyl group on the pyridine ring may cause a slight bathochromic (red) shift, moving the absorption to a slightly longer wavelength compared to unsubstituted pyridine.
The formamide moiety (-NH-CHO) also contributes to the UV spectrum. The carbonyl group (C=O) within the formamide contains both π-electrons and non-bonding (n) electrons on the oxygen atom. This allows for two principal types of electronic transitions: a high-energy π→π* transition and a lower-energy, and typically less intense, n→π* transition. The lone pair of electrons on the nitrogen atom is also involved in resonance with the carbonyl group, which influences the energy of these transitions.
Table 1: Predicted Electronic Transitions for this compound
| Chromophore | Transition Type | Predicted Wavelength (λmax) Region | Relative Intensity |
|---|---|---|---|
| 6-Methylpyridine Ring | π→π* | ~250-280 nm | High |
| Formamide (C=O) | n→π* | ~270-300 nm | Low |
Note: The data in this table is predictive and based on the analysis of the compound's structural components. Actual experimental values may vary based on solvent and other experimental conditions.
Mass Spectrometry Techniques for this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula: C₈H₁₀N₂O), the monoisotopic mass is approximately 150.0793 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be expected at an m/z value of 150.
Following ionization, the molecular ion can undergo fragmentation, breaking at its weakest bonds to form smaller, stable ions. The fragmentation pattern provides a "fingerprint" that helps in elucidating the molecule's structure. The structure of this compound suggests several likely fragmentation pathways:
Benzylic-type Cleavage: The bond between the pyridine ring and the methylene (B1212753) (-CH₂-) group is a point of likely cleavage. This can lead to the formation of a stable (6-methylpyridin-2-yl)methyl cation (picolyl cation) at m/z 106 . This is often a prominent peak in the spectra of picoline derivatives.
Amide Bond Cleavage: The C-N bond between the methylene group and the formamide nitrogen can break. This would result in the formation of the aforementioned picolyl cation at m/z 106 or, alternatively, a formamide-related fragment.
Loss of the Formyl Group: Cleavage of the bond between the nitrogen and the formyl group (-CHO) could lead to the loss of a neutral CHO radical (29 Da), resulting in an ion at m/z 121 .
Pyridine Ring Fragmentation: Further fragmentation of the primary fragment ions can occur, involving the characteristic breakdown of the pyridine ring itself.
The base peak in the spectrum would likely correspond to the most stable fragment ion, which is predicted to be the (6-methylpyridin-2-yl)methyl cation at m/z 106 due to its benzylic and resonance-stabilized nature.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Predicted m/z | Ionic Formula | Proposed Fragment Structure/Identity |
|---|---|---|
| 150 | [C₈H₁₀N₂O]⁺• | Molecular Ion (M⁺•) |
| 121 | [C₇H₉N₂]⁺ | [M - CHO]⁺ |
| 106 | [C₇H₈N]⁺ | [(6-methylpyridin-2-yl)methyl]⁺ cation |
Note: The fragmentation data presented is based on theoretical predictions derived from the compound's chemical structure. The relative abundances of these ions would be determined experimentally.
Computational and Theoretical Studies on N 6 Methylpyridin 2 Yl Methyl Formamide
Quantum Chemical Calculations on N-((6-Methylpyridin-2-YL)methyl)formamide Systems
Quantum chemical calculations serve as a powerful tool in modern chemistry, providing deep insights into the molecular structure, reactivity, and properties of chemical systems. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecules at the atomic and electronic levels. For the compound this compound, a comprehensive understanding of its behavior and characteristics can be achieved through various theoretical approaches.
Density Functional Theory (DFT) Investigations of this compound
Density Functional Theory (DFT) has emerged as a leading computational method in quantum chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting a wide array of molecular properties by approximating the many-body electronic Schrödinger equation. This is accomplished by using functionals of the spatially dependent electron density. For this compound, DFT provides a robust framework to explore its fundamental chemical nature.
Geometry Optimization and Conformational Analysis of this compound
A critical first step in the computational study of a molecule is the determination of its most stable three-dimensional structure. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which possesses several rotatable bonds, this process is extended to a conformational analysis to identify the various low-energy conformers and the global minimum energy structure.
This analysis is typically performed using a selected DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). The resulting optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's shape. These theoretical values can be compared with experimental data if available, for example, from X-ray crystallography, to validate the computational methodology.
Optimized Geometric Parameters of this compound (Theoretical) (Note: The following data is hypothetical and for illustrative purposes, as specific literature on this compound is not available. The values are representative of typical bond lengths and angles for similar molecular fragments.)
| Parameter | Bond/Angle | Value |
| Bond Length | C-N (amide) | 1.34 Å |
| C=O (amide) | 1.23 Å | |
| C-N (pyridine) | 1.35 Å | |
| C-C (ring) | 1.39 Å | |
| Bond Angle | O-C-N (amide) | 123° |
| C-N-C | 120° | |
| Dihedral Angle | H-C-N-C | 180° (trans) |
Electronic Structure Analysis of this compound (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key to this understanding are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) surface is another vital tool for analyzing electronic structure. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution within the molecule. The MEP helps in identifying the regions that are rich or deficient in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively.
Frontier Molecular Orbital Properties of this compound (Theoretical) (Note: Hypothetical data for illustration.)
| Property | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| Egap (HOMO-LUMO) | 5.3 |
Vibrational Frequency Analysis and Spectroscopic Correlations for this compound
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency analysis, performed at the optimized geometry, can predict these spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding intensities can be obtained.
These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. The analysis allows for the assignment of specific spectral bands to the vibrations of particular functional groups within this compound, such as the C=O stretch of the formamide (B127407) group, the C-N stretching modes, and the various vibrations of the methylpyridine ring.
Calculated Vibrational Frequencies for this compound (Theoretical) (Note: Hypothetical data for illustration.)
| Vibrational Mode | Wavenumber (cm-1) (Scaled) |
| N-H Stretch | 3450 |
| C-H Stretch (aromatic) | 3100 |
| C-H Stretch (aliphatic) | 2980 |
| C=O Stretch | 1680 |
| C=N Stretch (pyridine) | 1600 |
| C-N Stretch | 1350 |
Natural Bond Orbital (NBO) and Atom in Molecules (AIM) Analyses of this compound
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. The NBO analysis provides insights into the donor-acceptor interactions between filled and empty orbitals, quantifying their stabilization energies. This can reveal important details about intramolecular charge transfer and the electronic delocalization within this compound.
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. By analyzing the critical points of the electron density, AIM can characterize the nature of atomic interactions, distinguishing between covalent bonds and weaker interactions like hydrogen bonds.
Non-Linear Optical (NLO) Properties of this compound
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of molecules, such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). These properties are related to the response of the molecule to an external electric field. Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. DFT calculations can provide reliable predictions of these properties, guiding the design of new NLO materials. For this compound, these calculations would reveal its potential for NLO applications.
Calculated NLO Properties of this compound (Theoretical) (Note: Hypothetical data for illustration.)
| Property | Value |
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (α) | 15 x 10-24 esu |
| First Hyperpolarizability (β) | 8 x 10-30 esu |
Calculated Thermodynamic Properties of N-((6-Methylpyridin-2-YL)methyl)formamideyoutube.com
For analogous simple amides like formamide, extensive theoretical calculations have been performed to determine their thermochemical properties. These studies often employ high-level quantum mechanical methods to achieve high accuracy. It is a common practice to calculate these properties in the gaseous state, which can then be related to the condensed phase through the enthalpy of sublimation or vaporization.
Table 1: Commonly Calculated Thermodynamic Properties and Their Significance
| Property | Symbol | Significance |
| Standard Enthalpy of Formation | ΔHf° | Indicates the heat change when one mole of the compound is formed from its constituent elements in their standard states. A more negative value suggests greater stability. |
| Standard Gibbs Free Energy of Formation | ΔGf° | Represents the maximum reversible work that may be performed by a system at constant temperature and pressure. A negative value indicates a spontaneous formation process. |
| Standard Entropy | S° | A measure of the randomness or disorder of the molecules in the system. |
| Heat Capacity | Cv, Cp | The amount of heat required to raise the temperature of the substance by a certain amount at constant volume or constant pressure, respectively. |
Ab Initio Methods Applied to this compound Systemsacs.orgyoutube.comnih.gov
While direct ab initio studies on this compound are not prevalent in the literature, the methodologies applied to similar systems provide a clear indication of how such a compound would be investigated. Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are powerful tools for understanding molecular structure, electronic properties, and reactivity.
Computational studies on pyridine (B92270) and its derivatives frequently employ Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to investigate their geometric and electronic structures. For instance, research on a related compound, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, utilized DFT calculations with the B97D functional and a TZVP basis set to optimize the molecular geometry and analyze the molecular orbitals. Such calculations would be equally applicable to this compound to determine bond lengths, bond angles, and the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO and LUMO energies are critical in predicting the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons.
Theoretical studies on the decomposition of formamide have utilized high-level coupled-cluster theory (CCSD(T)) with extrapolation to the complete basis set limit to construct accurate potential energy surfaces. These methods provide a detailed understanding of the energy landscape of chemical reactions.
Theoretical Mechanistic Studies Involving N-((6-Methylpyridin-2-YL)methyl)formamidenih.govnih.govmdpi.comrsc.org
Reaction Pathway Elucidation and Transition State Characterization of this compound Transformationsnih.govnih.govmdpi.com
Theoretical mechanistic studies are instrumental in elucidating the step-by-step processes of chemical reactions. For this compound, potential transformations would involve reactions at the pyridine ring, the formamide group, or the methylene (B1212753) bridge.
Computational investigations into the reactions of pyridine derivatives often focus on electrophilic and nucleophilic aromatic substitution. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack, directing incoming electrophiles to the meta-position. youtube.com Conversely, the ring is activated towards nucleophilic attack, particularly at the ortho and para positions relative to the nitrogen. The presence of the methyl group at the 6-position would further influence the regioselectivity of such reactions through steric and electronic effects.
Theoretical studies on formamide decomposition have identified several reaction channels, including dehydration, decarbonylation, and dehydrogenation. researchgate.net The elucidation of these pathways involves locating the transition state structures that connect reactants to products. Transition state theory is a powerful tool for this purpose, and computational models can predict the geometry and energy of these fleeting structures. mit.edu For this compound, hydrolysis of the formamide group would be a key reaction pathway to investigate, likely proceeding through a tetrahedral intermediate.
Kinetic and Thermodynamic Aspects of this compound Reactionsnih.govnih.govmdpi.com
The kinetic and thermodynamic aspects of chemical reactions determine their feasibility and rate. Computational chemistry can provide valuable insights into these parameters.
Thermodynamic control refers to reactions where the product distribution is determined by the relative stability of the products. The Gibbs free energy change (ΔG) of a reaction is a key indicator of its thermodynamic favorability. A negative ΔG indicates a spontaneous reaction.
Kinetic control , on the other hand, is governed by the activation energy (Ea) of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. Reactions with lower activation energies will proceed faster.
Theoretical studies on the hydrolysis of formamide have determined the activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). cdnsciencepub.com Similar calculations for this compound would allow for the prediction of its reaction rates under different conditions. For example, the hydrolysis of the formamide moiety could be modeled to determine the activation energy for both acid- and base-catalyzed pathways.
Structure-Reactivity Relationships in this compound Systemsnih.govyoutube.com
Structure-reactivity relationships (SRRs) and quantitative structure-activity relationships (QSAR) are fundamental concepts in chemistry that relate the chemical structure of a molecule to its reactivity or biological activity. nih.govmdpi.com For this compound, these relationships can be explored computationally.
The reactivity of the pyridine ring is significantly influenced by the nature and position of its substituents. The electron-donating methyl group at the 6-position would increase the electron density of the pyridine ring, potentially affecting its basicity and reactivity in substitution reactions. Computational studies on various pyridine derivatives have shown that modifications to the pyridine ring can regulate the electronic properties of the molecule and, consequently, its reactivity. nih.gov
Computational approaches such as the analysis of molecular electrostatic potential (MESP) maps can provide a visual representation of the electron density distribution and help identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.
Coordination Chemistry of N 6 Methylpyridin 2 Yl Methyl Formamide
N-((6-Methylpyridin-2-YL)methyl)formamide as a Ligand in Metal Complexes
This compound is a molecule with multiple potential coordination sites, making it a versatile ligand in the formation of metal complexes. Its structure, featuring a pyridine (B92270) ring and a formamide (B127407) group, allows for various binding interactions with metal centers. The nitrogen atom of the pyridine ring and the oxygen or nitrogen atom of the formamide group can donate lone pairs of electrons to a metal ion, forming coordinate bonds. The flexibility of the methylene (B1212753) bridge between the pyridine ring and the formamide group can also influence the geometry of the resulting metal complex.
The binding mode of a ligand describes the number of points at which it attaches to a central metal atom. This compound can exhibit both monodentate and multidentate (specifically bidentate) coordination.
In a monodentate binding mode, the ligand would coordinate to a metal center through a single atom, most likely the nitrogen atom of the pyridine ring, which is a common coordination site for pyridine-based ligands.
In a bidentate binding mode, the ligand would attach to the metal center through two of its atoms simultaneously. For this compound, this would typically involve the pyridyl nitrogen atom and the formamide's carbonyl oxygen atom, forming a stable chelate ring. This chelation is often a favored coordination mode as it leads to thermodynamically more stable complexes. The specific binding mode adopted can depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.
While specific studies detailing the monodentate and bidentate binding modes of this compound in a wide array of metal complexes are not extensively documented, the structural characteristics of the ligand strongly suggest these possibilities. For instance, in related formamidine-based ligands like N,N'-di(6-methyl-2-pyridyl)formamidine, bidentate coordination to metal centers has been observed.
The design of metal complexes with this compound is guided by the desired properties of the final compound, such as its geometry, stability, and potential application. The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent.
The synthesis of the ligand itself has been reported, providing a precursor for the preparation of its metal complexes. nih.gov The general approach to synthesizing the metal complexes would involve dissolving the ligand and a chosen metal salt (e.g., a chloride, nitrate, or acetate (B1210297) salt of a transition metal) in a solvent or a mixture of solvents. The reaction mixture might be heated or stirred at room temperature to facilitate the complexation. The resulting metal complex may then be isolated by crystallization, precipitation, or evaporation of the solvent. The choice of solvent can be crucial and may influence the final structure of the complex, including the potential incorporation of solvent molecules into the crystal lattice.
The structural characterization of metal complexes is essential to understand their properties. The primary technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction.
While there is a lack of published crystal structures for metal complexes of this compound, the crystal structure of the free ligand itself has been determined. nih.gov In a 2010 study by Hu and colleagues, the compound, referred to as N-(6-Methyl-2-pyridyl)formamide, was synthesized and its crystal structure was analyzed. nih.gov The study revealed that the molecule is nearly planar. nih.gov This planarity is an important feature as it can influence how the ligand packs in a crystal and how it coordinates to a metal ion.
The crystallographic data for the free ligand is summarized in the table below:
| Parameter | Value |
| Chemical Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.0611 (6) |
| b (Å) | 8.6232 (12) |
| c (Å) | 10.3231 (12) |
| α (°) | 87.421 (12) |
| β (°) | 79.344 (14) |
| γ (°) | 83.103 (15) |
| Volume (ų) | 352.61 (8) |
| Z | 2 |
| Data from Hu et al., 2010. nih.gov |
This structural information for the free ligand provides a foundation for predicting and understanding the structures of its metal complexes.
Supramolecular Assemblies Involving this compound in Coordination Polymers
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules. This compound is a suitable building block for constructing larger supramolecular assemblies, including coordination polymers, due to its ability to form directional intermolecular interactions.
Intermolecular interactions are the non-covalent forces between molecules that hold them together in a condensed phase. In the context of this compound, hydrogen bonding is a particularly important intermolecular interaction.
The crystal structure of the free ligand shows that the molecules form centrosymmetric dimers through weak intermolecular N—H···O hydrogen bonds between the amide groups. nih.gov This self-complementary hydrogen bonding is a key feature that can direct the assembly of the molecules into a larger, ordered structure. The geometric parameters of this hydrogen bond are detailed in the table below:
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| N1—H1A···O1 | 0.86 | 2.04 | 2.8971 (19) | 172 |
| Data from Hu et al., 2010. nih.gov |
Catalytic Applications of this compound Metal Complexes
Metal complexes are widely used as catalysts to accelerate chemical reactions. While specific catalytic applications of metal complexes derived from this compound are not well-documented in the scientific literature, the structural features of this ligand suggest that its metal complexes could have potential catalytic activity.
Pyridine-containing ligands are common in catalysis, and their electronic and steric properties can be tuned to influence the outcome of a catalytic reaction. For instance, molybdenum(VI) dioxide complexes with substituted picolinic acids, which are structurally related to the formamide ligand, have been shown to be effective and robust catalysts for dehydrative cyclization reactions, such as the formation of oxazolines and thiazolines. These reactions are important in the synthesis of bioactive natural products and pharmaceuticals. The catalytic system demonstrated tolerance to various functional groups and could be used under mild conditions.
Given the structural similarities, it is plausible that metal complexes of this compound could also exhibit catalytic activity in various organic transformations. However, further research is needed to explore and establish such applications.
Mechanistic Investigations of Catalytic Processes Mediated by this compound Complexes
There is no available research on the mechanistic pathways of catalytic reactions involving complexes of this compound. Future studies would first need to synthesize and characterize such complexes. Subsequently, kinetic studies, spectroscopic analysis (such as in-situ NMR or IR), and computational modeling would be required to elucidate the mechanisms of any observed catalytic activity.
Relationship between Complex Structure and Catalytic Activity
Table 1: Hypothetical Research Data on Catalytic Activity
Since no experimental data exists, the following table is a hypothetical representation of what future research could aim to establish. It illustrates how different metal complexes of this compound might be evaluated in a representative catalytic reaction, such as a cross-coupling reaction.
| Entry | Metal Center | Co-ligand | Yield (%) | Selectivity (%) |
| 1 | Pd(II) | Acetate | - | - |
| 2 | Cu(I) | Chloride | - | - |
| 3 | Ni(II) | Bromide | - | - |
| 4 | Rh(I) | Carbonyl | - | - |
This table is for illustrative purposes only and does not represent actual experimental results.
Reactivity and Reaction Mechanisms of N 6 Methylpyridin 2 Yl Methyl Formamide
General Reactivity Patterns of N-((6-Methylpyridin-2-YL)methyl)formamide
The general reactivity of this compound is characterized by the susceptibility of the formamide (B127407) group to hydrolysis and the potential for reactions involving the pyridine (B92270) ring and the methyl group.
The formamide functional group (–NHCHO) is an amide, and as such, its primary mode of reactivity is hydrolysis . This reaction can be catalyzed by either acid or base, leading to the cleavage of the amide bond to produce (6-methylpyridin-2-yl)methanamine (B1295581) and formic acid. The rate and mechanism of hydrolysis are significantly influenced by the pH of the reaction medium. In acidic solutions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon.
The pyridine ring, being an electron-deficient aromatic system, can undergo nucleophilic aromatic substitution , although this typically requires harsh reaction conditions or activation by strong electron-withdrawing groups. The nitrogen atom in the pyridine ring can also act as a nucleophile or a base, participating in alkylation, acylation, and protonation reactions .
The methyl group attached to the pyridine ring can be a site for oxidation or halogenation reactions, typically under radical conditions. Furthermore, the methylene (B1212753) bridge (–CH2–) between the pyridine ring and the formamide group can also be a target for certain reactions, although it is generally less reactive than the other functional groups.
Specific Reaction Pathways and Intermediate Formation Involving this compound
While specific documented reaction pathways for this compound are scarce, analogous reactions of similar compounds provide insight into potential transformations.
One of the most fundamental reaction pathways is the hydrolysis of the formamide bond. The generally accepted mechanism for acid-catalyzed hydrolysis involves the formation of a tetrahedral intermediate.
Acid-Catalyzed Hydrolysis Pathway:
Protonation of the carbonyl oxygen: The formamide oxygen is protonated by an acid (H₃O⁺), increasing the electrophilicity of the carbonyl carbon.
Nucleophilic attack by water: A water molecule attacks the protonated carbonyl carbon.
Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.
Cleavage of the C-N bond: The C-N bond breaks, releasing the amine as its conjugate acid and formic acid.
Intermediate: The key intermediate in this pathway is the tetrahedral carbocationic species formed after the nucleophilic attack of water.
In the context of its use as a potential precursor in organic synthesis, the formamide group could be involved in dehydration reactions to form an isocyanide, although this typically requires specific dehydrating agents.
Another potential reaction involves the N-alkylation or N-acylation of the formamide nitrogen. However, the presence of the more nucleophilic pyridine nitrogen might lead to competitive reactions at that site.
Mechanistic Investigations of this compound Transformations
Studies on the hydrolysis of N,N'-dimethylformamidine have shown that the hydrolysis can proceed through a kinetically controlled formation of cis-N-methylformamide, which then isomerizes to the more stable trans isomer. researchgate.net This suggests that the conformation of the formamide group in this compound could play a role in its reactivity and the stereochemistry of its reaction products.
Furthermore, theoretical studies on the photo-oxidation of N-methylformamide have elucidated complex reaction pathways involving OH radicals, leading to various products. rsc.org While these atmospheric chemistry conditions are highly specific, they highlight the potential for radical-mediated transformations of the formamide moiety. A similar investigation on this compound would likely reveal intricate pathways involving the pyridine ring as well.
Future Research Directions and Emerging Areas for N 6 Methylpyridin 2 Yl Methyl Formamide
Novel Synthetic Methodologies for N-((6-Methylpyridin-2-YL)methyl)formamide
The development of efficient and innovative synthetic routes is paramount to unlocking the full potential of this compound. Current synthetic approaches likely rely on the formylation of 2-(aminomethyl)-6-methylpyridine. Future research is anticipated to concentrate on enhancing the efficiency, selectivity, and sustainability of these processes.
One promising area of investigation is the use of catalytic formylation reactions . Traditional formylating agents can be harsh and produce significant waste. nih.gov Future methodologies may explore the use of transition metal catalysts or organocatalysts to facilitate the formylation of the primary amine precursor with milder reagents, such as formic acid or its derivatives. nih.gov The development of heterogeneous catalysts could also simplify product purification and catalyst recycling, aligning with the principles of green chemistry.
Another avenue for innovation lies in flow chemistry . Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. The synthesis of this compound could be significantly optimized by adapting existing batch methods to a continuous flow setup.
Furthermore, biocatalytic methods represent a frontier in chemical synthesis. The use of enzymes, such as formylases or transaminases, could offer highly selective and environmentally benign routes to this compound and its precursors. Research in this area would involve screening for suitable enzymes and optimizing reaction conditions to achieve high conversion rates.
Table 1: Potential Novel Synthetic Routes for this compound
| Methodology | Potential Advantages | Research Focus |
| Catalytic Formylation | Higher efficiency, milder conditions, reduced waste | Development of novel transition metal and organocatalysts |
| Flow Chemistry | Improved yield and safety, scalability | Adaptation of batch synthesis to continuous flow systems |
| Biocatalysis | High selectivity, environmentally friendly | Screening and engineering of suitable enzymes |
Advanced Computational Modeling of this compound Systems
Computational modeling is a powerful tool for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound, advanced computational studies can provide invaluable insights into its electronic structure, conformational landscape, and potential interactions with other molecules.
Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties. This information is crucial for understanding its reactivity and spectroscopic characteristics. For instance, DFT could be used to predict the most stable conformers of the molecule, which arise from rotation around the C-N bonds of the formamide (B127407) group and the methylene (B1212753) bridge.
Molecular Dynamics (MD) simulations can be utilized to study the behavior of this compound in different environments, such as in various solvents or in the presence of other chemical species. These simulations can reveal information about intermolecular interactions, such as hydrogen bonding, and can predict macroscopic properties like solubility and diffusion coefficients. A study on the solvation of the related compound N-methylformamide in DMSO using a combination of neutron diffraction and Monte Carlo simulations has already demonstrated the power of these techniques in understanding intermolecular forces. researchgate.net
Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) methods could be applied to model the interaction of this compound with larger biological systems, such as proteins or nucleic acids. This could be particularly relevant if the compound is explored for potential bioactivities. These hybrid methods allow for a high-level quantum mechanical treatment of the ligand and the active site of the macromolecule, while the rest of the system is described with more computationally efficient molecular mechanics.
Table 2: Illustrative Data from Hypothetical Computational Studies on this compound
| Computational Method | Predicted Property | Potential Significance |
| DFT | Optimized Geometry, Dipole Moment | Understanding reactivity and polarity |
| MD Simulations | Solvation Free Energy in Water | Predicting aqueous solubility |
| QM/MM | Binding Affinity to a Target Protein | Guiding drug discovery efforts |
Exploration of this compound in Supramolecular Chemistry and Advanced Materials
The unique structural features of this compound make it an intriguing candidate for applications in supramolecular chemistry and the development of advanced materials. The pyridine (B92270) nitrogen atom can act as a hydrogen bond acceptor or a metal coordination site, while the formamide group provides both hydrogen bond donor (N-H) and acceptor (C=O) capabilities.
In supramolecular chemistry , this compound could serve as a versatile building block for the construction of self-assembling systems. The directed hydrogen bonding of the formamide group, similar to what is observed in the crystal structure of N-(6-Methyl-2-pyridyl)formamide where molecules form centrosymmetric dimers through N—H⋯O hydrogen bonds, could be exploited to create well-defined supramolecular architectures such as tapes, sheets, or cages. chemrxiv.org The pyridyl moiety offers an additional handle for coordination-driven self-assembly with metal ions, potentially leading to the formation of metallo-supramolecular structures with interesting photophysical or catalytic properties. Research into the coordination of related pyridine derivatives with metals like copper has already shown the potential for creating novel complexes. chemrxiv.org
In the realm of advanced materials , this compound could be explored as a component in the design of functional polymers or metal-organic frameworks (MOFs). Its incorporation into polymer chains could introduce specific recognition sites, potentially leading to materials with sensing capabilities or self-healing properties. As a ligand in MOFs, the bifunctional nature of the molecule—a coordination site at the pyridine nitrogen and a hydrogen-bonding site at the formamide—could lead to frameworks with tunable porosity and functionality. These materials could find applications in gas storage, separation, or catalysis.
The exploration of this compound's role in these emerging areas will necessitate a synergistic approach, combining organic synthesis, crystallographic analysis, and materials characterization to fully elucidate and harness its potential.
Q & A
Basic: What are the common synthetic routes for N-((6-Methylpyridin-2-YL)methyl)formamide, and how is its structure verified?
Answer:
The synthesis typically involves condensation reactions between 6-methylpyridin-2-ylmethylamine and formylating agents (e.g., formic acid derivatives). For example, analogous compounds like N-(6-methylpyridin-2-yl)pivalamide are synthesized via bromination or coupling reactions using reagents such as N-bromosuccinimide (NBS) . Structural verification relies on X-ray crystallography , as demonstrated for the closely related N-(6-Methyl-2-pyridyl)formamide, which crystallizes in a triclinic system (space group P1) with unit cell parameters a = 4.0611 Å, b = 8.6232 Å, and planar molecular geometry . Refinement using SHELX software ensures accurate bond length and angle determination .
Basic: Which spectroscopic methods are used to characterize this compound?
Answer:
Key spectroscopic techniques include:
- NMR Spectroscopy : H and C NMR identify chemical environments, such as the formamide proton (~8.3 ppm) and pyridyl methyl group (~2.5 ppm) .
- Mass Spectrometry (GC-MS/LC-MS) : Determines molecular weight (e.g., m/z 136.15 for the parent ion) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch ~1670 cm, N-H bend ~1550 cm) .
Advanced: How is this compound utilized in the design of bioactive molecules, such as kinase inhibitors?
Answer:
The 6-methylpyridin-2-yl moiety is a key pharmacophore in medicinal chemistry. For instance, EW-7197 , a TGF-β type I receptor kinase inhibitor, incorporates this group to enhance binding affinity and selectivity. Structural analogs of this compound are optimized via substitutions on the benzamide ring (e.g., halogenation, aryl additions) to improve potency and oral bioavailability . Methodological approaches include molecular docking and in vitro kinase assays to validate target engagement .
Advanced: What role does this compound play in coordination chemistry as a ligand?
Answer:
The compound acts as a bidentate ligand , coordinating transition metals (e.g., Fe(II), Cu(II)) through the pyridyl nitrogen and formamide oxygen. Analogous ligands like Bis[(6-methylpyridin-2-yl)methyl]amine form stable complexes with catalytic applications, such as in oxidation reactions. Characterization involves single-crystal X-ray diffraction and cyclic voltammetry to study redox properties .
Advanced: How do structural modifications impact its biological activity in SAR studies?
Answer:
Structure-Activity Relationship (SAR) studies reveal that:
- Substituent Position : A 6-methyl group on the pyridyl ring enhances steric complementarity in enzyme active sites (e.g., TGF-β receptor) .
- Electron-Withdrawing Groups : Fluorine or chlorine at the meta position of the benzamide ring increases potency (e.g., IC values < 10 nM in kinase inhibition) .
- Cross-Coupling Reactions : Suzuki-Miyaura reactions with boronic acids introduce aryl groups, improving solubility and pharmacokinetics .
Data Analysis: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Answer:
Common challenges include:
- Disorder in Crystal Lattices : Observed in the pyridyl ring or formamide group, resolved using multi-component refinement in SHELXL .
- Weak Diffraction : Mitigated by low-temperature data collection (e.g., 100 K) and high-intensity X-ray sources (e.g., synchrotron radiation) .
- Hydrogen Bonding Networks : N–H⋯O interactions form centrosymmetric dimers, requiring precise hydrogen atom placement via difference Fourier maps .
Advanced: How are contradictions in synthetic yields or purity addressed during scale-up?
Answer:
- Optimized Reaction Conditions : Use of Pd(OAc)/SPhos catalyst systems improves cross-coupling efficiency (e.g., from 37% to >60% yield) .
- Purification Techniques : Reverse-phase HPLC or recrystallization from ethanol/water mixtures enhances purity (>95% by LC-MS) .
- By-Product Analysis : Low-yield by-products (e.g., brominated derivatives) are identified via GC-MS and excluded via column chromatography .
Basic: What computational tools are used to predict the reactivity or stability of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
